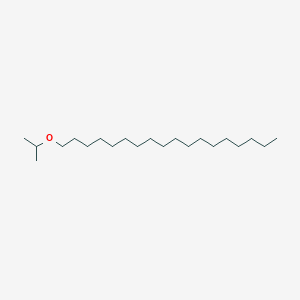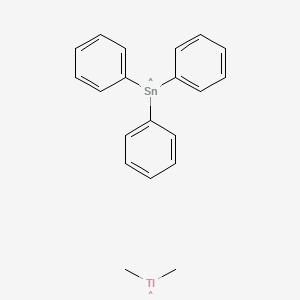
CID 78063786
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier CID 78063786 is a chemical entity with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 78063786 involves specific reaction conditions and reagents. . This method ensures the production of high-purity samples with minimal impurities.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves meticulous control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques helps in achieving the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions: CID 78063786 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired products. For example, the use of tetrabutylammonium fluoride as a catalyst in the presence of metal salts can lead to the formation of specific products .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often intermediates or final compounds with enhanced properties suitable for various applications.
Scientific Research Applications
CID 78063786 has a wide range of scientific research applications. In chemistry, it is used as a reagent for synthesizing other compounds. In biology, it plays a role in studying cellular processes and interactions. In medicine, it has potential therapeutic applications, including its use in drug development. In industry, this compound is utilized in the production of materials with specific properties .
Mechanism of Action
The mechanism of action of CID 78063786 involves its interaction with specific molecular targets and pathways. It acts by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 78063786 include other organosilicon compounds and triazine derivatives. These compounds share some structural similarities but differ in their specific properties and applications .
Uniqueness: this compound is unique due to its specific chemical structure and the range of reactions it can undergo. Its versatility in various scientific fields makes it a valuable compound for research and industrial applications.
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Its unique properties, versatile reactions, and wide range of applications make it a valuable subject of study and use.
Properties
Molecular Formula |
C20H21SnTl |
|---|---|
Molecular Weight |
584.5 g/mol |
InChI |
InChI=1S/3C6H5.2CH3.Sn.Tl/c3*1-2-4-6-5-3-1;;;;/h3*1-5H;2*1H3;; |
InChI Key |
IACIHHWLLXOOQY-UHFFFAOYSA-N |
Canonical SMILES |
C[Tl]C.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


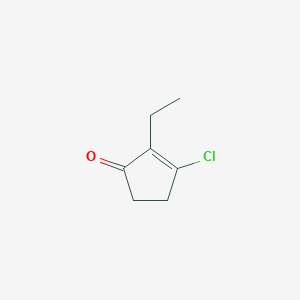
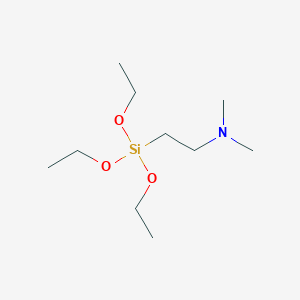

![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol](/img/structure/B14482647.png)
![1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]octa-5,7-diene](/img/structure/B14482652.png)
![Propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester](/img/structure/B14482655.png)



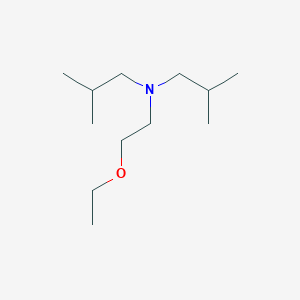
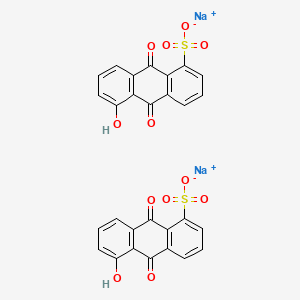
![Methanone, (2-methylbenzo[b]thien-3-yl)phenyl-](/img/structure/B14482690.png)
